Cas no 850623-71-1 (Potassium 4-Nitrophenyltrifluoroborate)

Potassium 4-Nitrophenyltrifluoroborate structure
850623-71-1 structure
Nome del prodotto:Potassium 4-Nitrophenyltrifluoroborate
Numero CAS:850623-71-1
MF:C6H4BF3KNO2
MW:229.005972862244
MDL:MFCD04115766
CID:720664
PubChem ID:44886958

Potassium 4-Nitrophenyltrifluoroborate Proprietà chimiche e fisiche

Nomi e identificatori

    • Borate(1-),trifluoro(4-nitrophenyl)-, potassium, (T-4)- (9CI)
    • Potassium(4-Nitrophenyl)Trifluoroborate
    • Potassium 4-nitrophenyltrifluoroborate
    • potassium,trifluoro-(4-nitrophenyl)boranuide
    • B-4565
    • Potassium (4-nitrophenyl)trifluoroborate
    • POTASSIUM TRIFLUORO(4-NITROPHENYL)BORATE
    • AK307708
    • potassium;trifluoro-(4-nitrophenyl)boranuide
    • FCH1366968
    • AB20589
    • SY120823
    • V8055
    • Potassium trifluoro(4-nitrophenyl)borate(1-)
    • POTASSIUM TRIFLUORO(4-NITROPHENYL)BORANUIDE
    • Borate(1-), trifluoro(4-nitrophenyl)-, potassium, (T-4)- (9CI)
    • MFCD04115766
    • CS-W010394
    • 4-NITROPHENYLTRIFLUOROBORATE POTASSIUM SALT
    • AS-64445
    • N12270
    • EN300-7390277
    • DTXSID30661244
    • 850623-71-1
    • AKOS015910158
    • Potassium 4-Nitrophenyltrifluoroborate
    • MDL: MFCD04115766
    • Inchi: 1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1
    • Chiave InChI: VUFAMHLXAXZYSD-UHFFFAOYSA-N
    • Sorrisi: [K+].[O-][N+](C1C=CC([B-](F)(F)F)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 228.99200
  • Massa monoisotopica: 228.9924245g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 195
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 45.8

Proprietà sperimentali

  • Punto di fusione: 288-290℃
  • PSA: 45.82000
  • LogP: 2.17240

Potassium 4-Nitrophenyltrifluoroborate Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Inert atmosphere,Room Temperature

Potassium 4-Nitrophenyltrifluoroborate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044813-1g
Potassium trifluoro(4-nitrophenyl)borate
850623-71-1 95%
1g
¥93.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044813-25g
Potassium trifluoro(4-nitrophenyl)borate
850623-71-1 95%
25g
¥1752.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P71170-1g
Potassium trifluoro(4-nitrophenyl)borate
850623-71-1 95%
1g
¥60.0 2024-07-19
eNovation Chemicals LLC
D917418-5g
Potassium Trifluoro(4-nitrophenyl)borate
850623-71-1 95%
5g
$390 2023-09-01
TRC
P699375-50mg
Potassium 4-Nitrophenyltrifluoroborate
850623-71-1
50mg
$ 50.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R052756-1g
Potassium 4-Nitrophenyltrifluoroborate
850623-71-1 98%
1g
¥78 2024-05-21
Ambeed
A135383-5g
Potassium trifluoro(4-nitrophenyl)borate
850623-71-1 95%
5g
$55.0 2025-03-04
abcr
AB274435-1 g
Potassium (4-nitrophenyl)trifluoroborate, 95%; .
850623-71-1 95%
1 g
€114.70 2023-07-20
abcr
AB274435-5 g
Potassium (4-nitrophenyl)trifluoroborate, 95%; .
850623-71-1 95%
5g
€226.40 2023-01-24
Enamine
EN300-7390277-2.5g
potassium trifluoro(4-nitrophenyl)boranuide
850623-71-1
2.5g
$389.0 2023-05-23

Potassium 4-Nitrophenyltrifluoroborate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  30 min, rt
Riferimento
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation
Mohy El Dine, Tharwat; Sadek, Omar ; Gras, Emmanuel ; Perrin, David M., Chemistry - A European Journal, 2018, 24(56), 14933-14937

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  10 min, rt
Riferimento
Ag(I)/persulfate-catalyzed decarboxylative coupling of α-oxocarboxylates with organotrifluoroborates in water under room temperature
Chang, Sheng; Wang, Jian Feng; Dong, Lin Lin; Wang, Dan; Feng, Bo; et al, RSC Advances, 2017, 7(82), 51928-51934

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ethylene glycol ,  Potassium acetate ,  Diboronic acid Catalysts: X-Phos ,  [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][butylbis(tricyclo[3.3.1.13,7]dec-1-yl)pho… Solvents: Ethanol ;  25 min, 80 °C; 80 °C → rt
1.2 Reagents: Potassium bifluoride ;  10 min, 0 °C; 20 min
Riferimento
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid
Molander, Gary A.; Trice, Sarah L. J.; Tschaen, Brittany, Tetrahedron, 2015, 71(35), 5758-5764

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  15 min, rt
Riferimento
Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature
Wang, Guofang; Meng, Mengting; Deng, Liping; Cheng, Kai ; Qi, Chenze, Applied Organometallic Chemistry, 2018, 32(3),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ,  Water ;  0.5 - 5 min, rt
1.2 Reagents: (+)-Tartaric acid Solvents: Tetrahydrofuran ;  1 min, rt; 1 - 5 min, rt
Riferimento
Preparation of Organotrifluoroborate Salts: Precipitation-Driven Equilibrium under Non-Etching Conditions
Lennox, Alastair J. J.; Lloyd-Jones, Guy C., Angewandte Chemie, 2012, 51(37), 9385-9388

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Diboronic acid Catalysts: X-Phos ,  (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Ethanol ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  10 min, 0 °C; 20 min, rt
Riferimento
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid
Molander, Gary A.; Trice, Sarah L. J.; Kennedy, Steven M.; Dreher, Spencer D.; Tudge, Matthew T., Journal of the American Chemical Society, 2012, 134(28), 11667-11673

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ,  Water ;  2 - 5 min, rt
1.2 Reagents: (+)-Tartaric acid Solvents: Tetrahydrofuran ;  1 min, heated; 10 min, rt
Riferimento
Oxidative cycloaddition reactions of arylboron reagents via a one-pot formal dehydroboration sequence
Karandikar, Shubhendu S.; Metze, Bryan E.; Roberts, Riley A.; Stuart, David R., ChemRxiv, 2023, 1, 1-11

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- Catalysts: X-Phos ,  (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Methanol ;  rt; 5 min, rt; rt → 60 °C; 3.5 h, 60 °C
1.2 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  10 min, 0 °C; 20 min, rt
Riferimento
Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener
Molander, Gary A.; Trice, Sarah L. J.; Kennedy, Steven M., Organic Letters, 2012, 14(18), 4814-4817

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  10 min, rt
Riferimento
Pd-Catalyzed desulfitative reaction of aryltrifluoroborates with sodium arenesulfinates in water
Chang, Sheng ; Sun, Yong Bing; Zhang, Xiu Rong; Dong, Lin Lin; Zhu, He Yun; et al, Applied Organometallic Chemistry, 2018, 32(1),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Sodium tert-butoxide ,  Diboronic acid Catalysts: X-Phos ,  (SP-4-4)-[2-[2-(Amino-κN)ethyl]phenyl-κC]chloro[dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: Ethanol ;  4 h, rt → 80 °C
1.2 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  cooled; 10 min, 0 °C; 0 °C → rt; 20 min, rt
Riferimento
Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives
Molander, Gary A.; Trice, Sarah L. J.; Dreher, Spencer D., Journal of the American Chemical Society, 2010, 132(50), 17701-17703

Potassium 4-Nitrophenyltrifluoroborate Raw materials

Potassium 4-Nitrophenyltrifluoroborate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850623-71-1)Potassium 4-Nitrophenyltrifluoroborate
A853752
Purezza:99%
Quantità:25g
Prezzo ($):189.0